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molecular formula C10H11BrO4 B2909903 2-Bromo-3,4,5-trimethoxybenzaldehyde CAS No. 35274-53-4

2-Bromo-3,4,5-trimethoxybenzaldehyde

Cat. No. B2909903
M. Wt: 275.098
InChI Key: LADPQZFHJVANIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178578B2

Procedure details

To a stirred refluxing solution of 3,4,5-trimethoxybenzaldehyde (17.0 g, 86.6 mmol) in water (3 mL) and chloroform (100 mL) was added a solution of bromine (14.7 g, 92 mmol) in chloroform (30 mL) dropwise. The solution was heated under reflux overnight, cooled, washed with water (2×100 mL) and saturated aqueous sodium hydrogen carbonate (50 mL), dried over MgSO4, filtered and evaporated. The residual orange oil (27 g) crystallised on standing. The solid was washed with petroleum ether, b.p. 40-60° C., to obtain 2-bromo-3,4,5-trimethoxybenzaldehyde as white crystals (23.4 g, 98%); m.p. 69° C. (literature value 69.5-71° C., see Brown, E.; Robin, J.-P.; Dhal, R. Tetrahedron 1982, 38, 2569-2579); NMR Spectrum δH (300 MHz, CDCl3) 10.40 (1H, s, 1-CHO), 7.29 (1H, s, 6-H), 4.00 (3H, s, OCH3), 3.95 (3H, s, OCH3) and 3.93 (3H, s, OCH3); NMR Spectrum δC (75 MHz, CDCl3) 56.6, 61.6, 106.9, 126.1, 128.1, 149.2, 150.3, 152.8, 189.2; νmax/cm−1 (thin film) 2940, 2843, 1685 (C═O), 1588, 1480, 1460, 1386, 1317, 1196, 1161, 1134, 1103 and 1002 (data in accordance with published values, see Brown, E.; Robin, J.-P.; Dhal, R. Tetrahedron 1982, 38, 2569-2579); Rf(hexane-ethyl acetate 4:1) 0.50.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[Br:15]Br>O.C(Cl)(Cl)Cl>[Br:15][C:8]1[C:9]([O:13][CH3:14])=[C:10]([O:11][CH3:12])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water (2×100 mL) and saturated aqueous sodium hydrogen carbonate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual orange oil (27 g) crystallised
WASH
Type
WASH
Details
The solid was washed with petroleum ether, b.p. 40-60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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